1-Dehydrocorticosterone 21-Acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

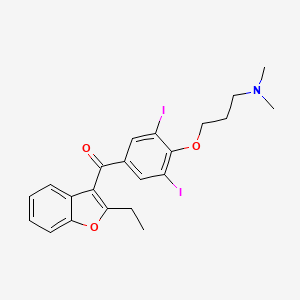

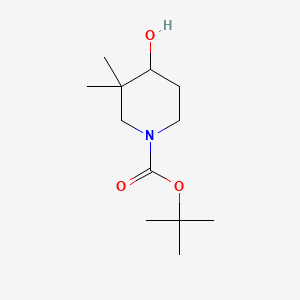

1-Dehydrocorticosterone 21-acetate is an acetylated derivative of corticosterone that is dehydrogenated at the one position . It has been used as a precursor in the synthesis of 21-hydroxypregna-1,4-diene-3,11,20-trione, which is a metabolite of 1α-hydroxycorticosterone .

Synthesis Analysis

The synthesis of corticosteroids like 1-Dehydrocorticosterone 21-Acetate often starts with diosgenin, and the desired molecules are reached due to a good combination of chemistry and biotechnology . An example of a synthesis process involves epoxide opening with HF/DMF to yield dexamethasone 21-methyl, which is then subjected to the Ringold-Stork protocol to provide dexamethasone-21-acetate .

Chemical Reactions Analysis

Corticosteroids like 1-Dehydrocorticosterone 21-Acetate are products of high industrial and commercial importance. There are dozens of different synthesis processes published for all of them . The combination of chemistry and biology provided sapogenins approach advantage . A colorimetric reaction for the evaluation of cortisone, hydrocortisone, and related steroids was reported by Clark .

科学的研究の応用

Enzyme-Linked Immunosorbent Assay Development

A study by Tagawa et al. (2007) developed an enzyme-linked immunosorbent assay (ELISA) for serum 11-dehydrocorticosterone, which is closely related to 1-Dehydrocorticosterone 21-Acetate, in rats and mice. This assay facilitates the measurement of 11β-HSD activities alongside serum corticosterone levels, highlighting its utility in research involving glucocorticoid metabolism and its effects on physiological and pathological states (Tagawa et al., 2007).

Endothelin-1 Production Regulation

Research by Yu et al. (2002) investigated the direct effects of deoxycorticosterone acetate (DOCA), another closely related compound, on endothelin-1 (ET-1) mRNA expression and ET-1 peptide production in endothelial cells. The findings suggest that DOCA directly increases ET-1 mRNA expression in endothelium, which could be mediated in part by a glucocorticoid receptor pathway, underscoring the compound's relevance in studying vascular function and hypertension (Yu et al., 2002).

Cardiovascular and Renal Effects

Auchus et al. (2014) explored the use of abiraterone acetate, a potent inhibitor of CYP17A1 which is involved in steroidogenesis, including the metabolism of compounds similar to 1-Dehydrocorticosterone 21-Acetate. The study focused on its effects on androgen excess in women with 21-hydroxylase deficiency, showcasing its potential for therapeutic applications in metabolic and endocrine disorders (Auchus et al., 2014).

Safety And Hazards

特性

CAS番号 |

58652-04-3 |

|---|---|

製品名 |

1-Dehydrocorticosterone 21-Acetate |

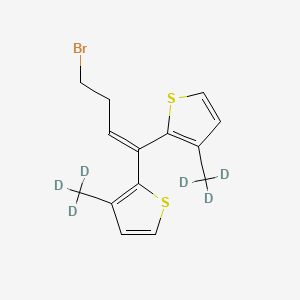

分子式 |

C23H30O5 |

分子量 |

386.488 |

IUPAC名 |

[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h8-10,16-19,21,26H,4-7,11-12H2,1-3H3/t16-,17-,18+,19-,21+,22-,23-/m0/s1 |

InChIキー |

AUJYIXRHRTVZNY-ZWFCQKKLSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |

同義語 |

(11β)-21-(Acetyloxy)-11-hydroxy-pregna-1,4-diene-3,20-dione; _x000B_11β,21-Dihydroxy-pregna-1,4-diene-3,20-dione 21-Acetate; 1,2-Dehydrocorticosterone 21-Acetate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-3-methyl-4,6-dihydrofuro[3,4-c]isoxazole](/img/structure/B585015.png)

![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)